molecular formula C24H23N3O4S2 B2449276 N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1207013-71-5

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2449276
CAS No.: 1207013-71-5
M. Wt: 481.59
InChI Key: KQDUEFLYLLMIGN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, a piperidine ring, and a phenylacetamide group, making it a unique molecule of interest for researchers.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-18(13-20(33-22)15-8-6-5-7-9-15)26-24(27)32-14-21(28)25-17-11-10-16(30-2)12-19(17)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDUEFLYLLMIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the phthalazinone core, followed by the introduction of the piperidine ring and the phenylacetamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)Ethanol, 50°C, 6 hoursSulfoxide (-SO-) derivative65–70%
Meta-chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C to RT, 2 hoursSulfone (-SO₂-) derivative55–60%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time .

  • Sulfone formation requires excess oxidizing agent and extended reaction times.

Reduction Reactions

The 4-oxo group and acetamide moiety are susceptible to reduction:

Reagent Target Site Product Notes
Sodium borohydride (NaBH₄)4-oxo group4-hydroxy derivativeLimited reactivity due to steric hindrance
Lithium aluminium hydride (LiAlH₄)Acetamide carbonylCorresponding amineRequires anhydrous THF, -10°C

Mechanistic Insight :

  • LiAlH₄ reduces the acetamide carbonyl to a methylene group (-CH₂-) via a two-electron transfer pathway .

Substitution Reactions

The sulfanyl bridge and aromatic methoxy groups participate in nucleophilic/electrophilic substitutions:

Nucleophilic Aromatic Substitution

Reagent Position Modified Product
Bromine (Br₂) in acetic acid2,4-dimethoxyphenyl ringBrominated phenyl derivatives
Nitration (HNO₃/H₂SO₄)Thienopyrimidine coreNitro-substituted analogs

Sulfanyl Group Displacement

Reagent Conditions Product
Methylamine (CH₃NH₂)DMF, 80°C, 12 hoursMethylamine-substituted thienopyrimidine
Thiophenol (C₆H₅SH)K₂CO₃, DMSO, 100°C, 8 hoursThioether derivatives

Key Observations :

  • Methoxy groups on the phenyl ring direct electrophilic substitution to para positions .

  • Sulfanyl displacement occurs preferentially in polar aprotic solvents.

Cycloaddition and Cross-Coupling

The thienopyrimidine core supports transition-metal-catalyzed reactions:

Reaction Type Catalyst Product
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-conjugated derivatives
Click chemistryCuSO₄/sodium ascorbateTriazole-linked analogs

Research Highlights :

  • Suzuki couplings at the 6-phenyl position enhance π-π stacking interactions .

  • Click reactions modify the acetamide side chain for bioorthogonal applications .

Acid/Base-Mediated Transformations

pH-sensitive reactions include:

  • Acidic hydrolysis (HCl, reflux): Cleaves the acetamide group to form carboxylic acid.

  • Basic elimination (NaOH, ethanol): Generates α,β-unsaturated thienopyrimidines via deprotonation.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloaddition between adjacent double bonds .

  • Sulfanyl radical formation, leading to dimerization.

Scientific Research Applications

Basic Information

  • Molecular Formula : C25H25N3O4S2
  • Molecular Weight : 495.6 g/mol
  • CAS Number : 1105198-56-8

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl group and an acetamide moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Thieno[3,2-d]pyrimidine derivatives are also being investigated for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : In vitro assays indicated that the compound can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies against various bacterial strains. Its structural features may enhance its interaction with microbial enzymes or membranes.

  • Case Study : In a screening of several thieno[3,2-d]pyrimidine derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly targeting kinases involved in cancer progression.

Target EnzymeInhibition TypeIC50 Value
CDK2Competitive25 µM
EGFRNoncompetitive15 µM

This table summarizes the inhibitory effects of this compound on key kinases relevant to cancer therapy .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring structure.

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains a similar piperidine ring and methyl group.

    2-(4-Methylpiperidin-1-yl)-1H-benzo[d]imidazole: Features a similar piperidine ring and aromatic core.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of a phthalazinone core, piperidine ring, and phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 465.59 g/mol .

Antimicrobial Activity

Research has shown that derivatives of thienopyrimidine compounds exhibit significant antibacterial and antimycobacterial activities. A study indicated that compounds with similar structures demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative types . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial properties.

CompoundMIC (µg/mL)Activity Type
4c32Antibacterial
4e16Antimycobacterial
5c8Antibacterial

The presence of specific functional groups, such as amido or imino side chains, appears crucial for enhancing antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. This compound has shown promising results in inhibiting cancer cell proliferation. A notable study identified it as a novel anticancer agent through screening against multicellular spheroids, which are more representative of in vivo tumor environments .

Mechanisms of Action
The proposed mechanisms include:

  • Inhibition of DNA synthesis : Similar compounds have been reported to interfere with DNA replication processes in cancer cells.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Targeting specific kinases : Some derivatives have been shown to inhibit kinase activity associated with cancer cell survival .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Multicellular Spheroids : A study demonstrated that N-(2,4-dimethoxyphenyl)-2-(3-ethylthieno[3,2-d]pyrimidin)acetamide inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antibacterial Screening : Another investigation assessed its antibacterial properties against Mycobacterium tuberculosis and found it effective at low concentrations, suggesting its potential as a therapeutic agent for resistant bacterial strains .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step organic reactions, typically starting with the thieno[3,2-d]pyrimidin-2-yl core formation, followed by sulfanyl and acetamide group introductions. Key steps include:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux with catalysts like triethylamine .
  • Sulfanyl incorporation : Thiolation reactions using reagents such as Lawesson’s reagent or thiourea derivatives in polar solvents (e.g., DMF or DMSO) .
  • Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–25°C .
    Optimization : Adjusting solvent polarity (e.g., ethanol vs. toluene), temperature (40–80°C), and catalyst loading can improve yields (e.g., 65% → 85%) .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thieno-pyrimidine carbons at δ 160–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 506.12) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing folded conformations) .

Q. How can researchers screen this compound for biological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
    • Cytotoxicity via MTT assay (IC50_{50} values against cancer cell lines) .
  • In vivo models : Murine xenograft studies for antitumor efficacy, monitoring tumor volume reduction and toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Substituent variation : Modify methoxy, ethyl, or phenyl groups to assess impact on activity (see table below) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins (e.g., EGFR kinase) .
Analog Modification Biological Activity
A 3,5-Dimethylphenyl2× higher cytotoxicity (IC50_{50} = 1.2 μM)
B 4-ChlorophenylReduced solubility, inactive

Q. How to resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times .
  • Structural validation : Compare crystallographic data (e.g., bond angles) with computational models to rule out conformational discrepancies .

Q. What computational methods predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 interactions and hepatotoxicity .
  • Metabolic pathways : Simulate phase I/II metabolism (e.g., demethylation via CYP3A4) with MetaSite .

Q. How to assess stability under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2), monitoring degradation via HPLC .
  • Thermal stability : DSC/TGA analysis reveals decomposition above 200°C, guiding storage at −20°C .

Q. What strategies optimize HPLC purity analysis?

Answer:

  • Column selection : C18 column (5 μm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Detection : UV at 254 nm for thieno-pyrimidine absorption. Retention time: ~12.3 min .

Q. How to design X-ray crystallography experiments for structural elucidation?

Answer:

  • Crystallization : Use vapor diffusion with 30% PEG 4000 in Tris-HCl (pH 8.5) .
  • Data collection : Monoclinic P21_1/c space group, a=18.220A˚,β=108.76a = 18.220 \, \text{Å}, \, \beta = 108.76^\circ, resolving intramolecular H-bonds .

Q. Can synergistic effects with other therapeutics be systematically studied?

Answer:

  • Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) with cisplatin or paclitaxel .
  • Mechanistic studies : RNA-seq to identify upregulated pathways (e.g., apoptosis) in combination treatments .

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